Cas no 2227778-49-4 ((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)

(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol
- EN300-1995729
- 2227778-49-4
-
- インチ: 1S/C9H12ClNO/c1-6-3-8(4-7(2)12)5-9(10)11-6/h3,5,7,12H,4H2,1-2H3/t7-/m1/s1
- InChIKey: HBIVJYIKQMWUKF-SSDOTTSWSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)C[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 185.0607417g/mol
- どういたいしつりょう: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995729-0.5g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 0.5g |
$1770.0 | 2023-09-16 | ||
Enamine | EN300-1995729-10.0g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1995729-0.25g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 0.25g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1995729-1g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 1g |
$1844.0 | 2023-09-16 | ||
Enamine | EN300-1995729-2.5g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 2.5g |
$3611.0 | 2023-09-16 | ||
Enamine | EN300-1995729-0.1g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 0.1g |
$1623.0 | 2023-09-16 | ||
Enamine | EN300-1995729-0.05g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 0.05g |
$1549.0 | 2023-09-16 | ||
Enamine | EN300-1995729-10g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 10g |
$7927.0 | 2023-09-16 | ||
Enamine | EN300-1995729-1.0g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1995729-5.0g |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol |
2227778-49-4 | 5g |
$5345.0 | 2023-06-02 |
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
(2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-olに関する追加情報
Compound CAS No. 2227778-49-4: (2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol
The compound (2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol (CAS No. 2227778-49-4) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of substituted pyridines, which are widely studied due to their versatile properties and applications. The pyridine ring serves as a foundational structure, while the chloro and methyl substituents introduce specific functional groups that influence the compound's reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of palladium-catalyzed cross-coupling reactions and stereoselective alcohol formation techniques. The stereochemistry at the propanol group is critical, as the (R)-configuration plays a pivotal role in determining the compound's pharmacokinetic properties and interactions with biological targets. Researchers have employed computational methods, such as molecular docking and quantum mechanics simulations, to predict the binding affinities of this compound to various enzyme systems.
One of the most promising applications of (2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol lies in its potential as a lead compound for drug discovery. Studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in oncology research. Additionally, its ability to modulate ion channels has sparked interest in its potential use for treating neurological disorders.
In terms of environmental impact, recent green chemistry initiatives have focused on developing sustainable synthesis pathways for this compound. Researchers have explored the use of biocatalysts and renewable feedstocks to reduce the ecological footprint associated with its production. These efforts align with global trends toward more eco-friendly chemical manufacturing processes.
The structural uniqueness of (2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of novel catalysts for organic transformations. Furthermore, its chiral center introduces asymmetry into materials, which can be exploited for creating advanced optical devices.
From a regulatory standpoint, understanding the toxicity and bioaccumulation profiles of this compound is essential for its safe deployment in commercial products. Preliminary toxicity studies indicate that it exhibits low acute toxicity in standard assays, but long-term environmental and health impacts require further investigation.
In conclusion, (2R)-1-(2-chloro-6-methylpyridin-4-yli propan - ₂ - ol) (CAS No. ₂₂₂₇₇₇₈ - ₄₉ - ₄) represents a multifaceted molecule with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic and computational methodologies, positions it as a valuable asset in both academic research and industrial development.
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